molecular formula C5H6N6O2 B2643292 [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol CAS No. 292836-19-2

[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol

Cat. No. B2643292
CAS RN: 292836-19-2
M. Wt: 182.143
InChI Key: UZQQZYKUNOOWQU-UHFFFAOYSA-N
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Description

The compound contains an oxadiazole ring and a triazole ring, both of which are heterocyclic compounds containing nitrogen atoms. The presence of these rings could potentially give the compound interesting chemical properties. The compound also contains an amino group (-NH2) and a methanol group (-CH2OH), which could make it polar and capable of forming hydrogen bonds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole and triazole rings in separate steps, followed by their connection via a carbon-carbon bond. The amino and methanol groups would likely be introduced in the final steps of the synthesis .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the oxadiazole and triazole rings would likely make the compound planar or nearly planar. The amino and methanol groups could potentially form intramolecular hydrogen bonds, which would influence the overall shape of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions, while the methanol group could be deprotonated to form a good leaving group. The oxadiazole and triazole rings could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the polar amino and methanol groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound were to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if the compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O2/c6-4-5(9-13-8-4)11-3(2-12)1-7-10-11/h1,12H,2H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQQZYKUNOOWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=N1)C2=NON=C2N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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